

Application Notes and Protocols for NMR Spectroscopic Analysis of Acetylatractylodinol

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Compound of Interest

Compound Name: **Acetylatractylodinol**

Cat. No.: **B149813**

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetylatractylodinol is a polyacetylene compound isolated from the rhizomes of *Atractylodes lancea*. This document provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **Acetylatractylodinol**, offering a comprehensive guide for its identification and structural elucidation. The provided protocols and data are essential for researchers in natural product chemistry, pharmacology, and drug development who are working with this or structurally related compounds.

Chemical Structure of Acetylatractylodinol

The structure of **Acetylatractylodinol**, [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate, is characterized by a nine-carbon chain with two double bonds, two triple bonds, a terminal furan ring, and an acetylated hydroxymethyl group.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Acetylatractylodinol**, acquired in CDCl_3 . This data is critical for the structural verification of the compound.

Table 1: ^1H NMR Data of **Acetylatractylodinol** (500 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.68	d	6.5
2	5.85	dt	15.7, 6.5
3	6.30	d	15.7
8	6.15	d	16.0
9	6.80	d	16.0
11	6.35	d	3.3
12	6.40	dd	3.3, 1.8
13	7.38	d	1.8
OAc	2.08	s	-

Table 2: ^{13}C NMR Data of **Acetyltracylodinol** (125 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm
1	64.5
2	123.0
3	135.5
4	75.0
5	80.1
6	78.2
7	82.5
8	110.2
9	130.8
10	152.0
11	111.5
12	112.2
13	143.6
OAc (C=O)	170.5
OAc (CH ₃)	20.9

Experimental Protocols

Detailed methodologies for the NMR analysis of **Acetyltracylodinol** are provided below. These protocols can be adapted for similar polyacetylene compounds.

Sample Preparation

- Dissolution: Dissolve approximately 5-10 mg of purified **Acetyltracylodinol** in 0.6 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

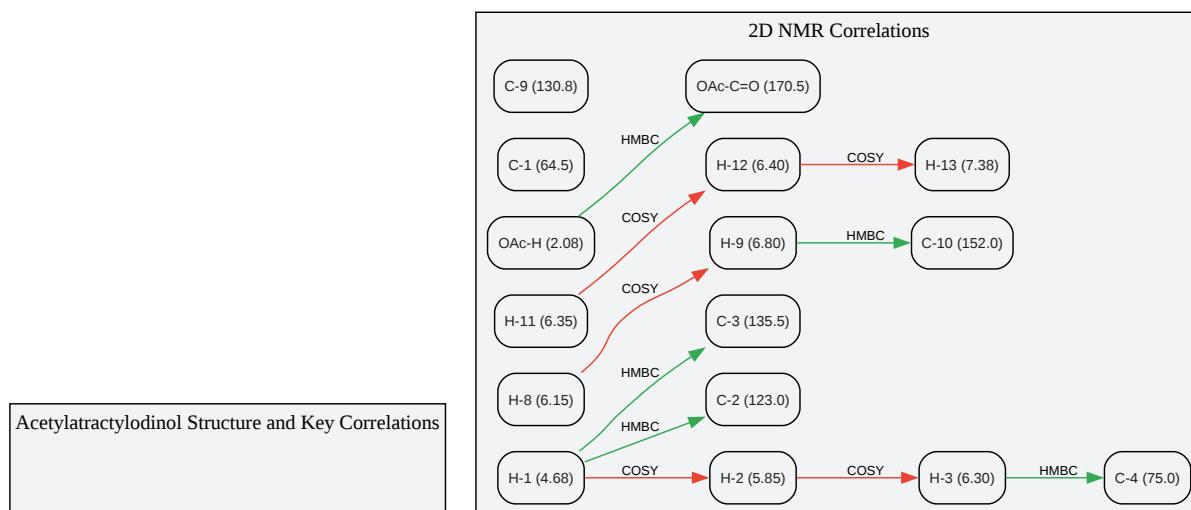
NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

- ^1H NMR Spectroscopy:
 - Spectrometer Frequency: 500 MHz
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 12 ppm
- ^{13}C NMR Spectroscopy:
 - Spectrometer Frequency: 125 MHz
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):

- Standard pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.2, hmbcgplpndqf) were utilized.
- Spectral widths were optimized based on the 1D spectra.
- The number of increments and scans were adjusted to achieve adequate resolution and signal-to-noise ratio.

Structural Elucidation Workflow and Key Correlations

The following diagram illustrates the workflow for the structural elucidation of **Acetylatractyloindinol** using 2D NMR techniques. Key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) correlations are highlighted, which are instrumental in confirming the connectivity of the molecule.



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